molecular formula C18H16N2O3 B5713382 3,4-dimethoxy-N-8-quinolinylbenzamide

3,4-dimethoxy-N-8-quinolinylbenzamide

Cat. No.: B5713382
M. Wt: 308.3 g/mol
InChI Key: NSZXIDCHROKCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-N-8-quinolinylbenzamide is a synthetic compound featuring a benzamide core substituted with methoxy groups at the 3- and 4-positions of the benzene ring, linked to an 8-quinolinyl moiety via an amide bond. This structure combines the electron-rich aromatic system of dimethoxybenzene with the heterocyclic quinoline group, which is known for its metal-chelating and bioactive properties. Synthesis typically involves coupling 8-aminoquinoline with 3,4-dimethoxybenzoyl derivatives under standard amidation conditions .

Properties

IUPAC Name

3,4-dimethoxy-N-quinolin-8-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-15-9-8-13(11-16(15)23-2)18(21)20-14-7-3-5-12-6-4-10-19-17(12)14/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZXIDCHROKCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Effects

2.1.1 4-tert-Butyl-N-(quinolin-8-yl)benzamide

  • Structural Differences : Replaces the 3,4-dimethoxy groups with a single bulky, hydrophobic tert-butyl substituent at the 4-position of the benzene ring.
  • Limited toxicity and ecotoxicological data are available, as the compound is labeled for research use only .

2.1.2 (E)-N′-(3,4-Dimethoxybenzylidene)-2-(8-quinolyloxy)acetohydrazide

  • Functional Group Variation: Substitutes the amide bond with a hydrazide group and introduces a quinolinyloxyacetate spacer.
  • Coordination Chemistry : The hydrazide moiety enables stronger metal chelation (e.g., with Cu²⁺ or Fe³⁺) compared to the benzamide analog, as demonstrated in studies on metal ion extractants .
  • Bioactivity : Hydrazide derivatives are often explored for antimicrobial or anticancer activity, though specific data for this compound remain unreported .

Substituent Position and Electronic Effects

  • Methoxy vs. Methyl Groups: Methoxy substituents (as in 3,4-dimethoxy-N-8-quinolinylbenzamide) are electron-donating, enhancing resonance stabilization and hydrogen-bonding capacity. In contrast, methyl groups (e.g., in 2- or 3-methylbenzylamines) are less polar, leading to lower boiling points (196–205°C for methylbenzylamines vs. >250°C estimated for the dimethoxy compound) and reduced solubility in polar solvents .
  • Steric Effects : The 3,4-dimethoxy arrangement creates a planar aromatic system conducive to π-π stacking, whereas tert-butyl or ortho-methyl groups introduce steric hindrance that may disrupt binding interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Substituents Functional Group Solubility (Water) Key Applications
3,4-Dimethoxy-N-8-quinolinylbenzamide ~324.35 g/mol 3,4-OCH₃ Amide Low Metal extraction, Pharma
4-tert-Butyl-N-(quinolin-8-yl)benzamide ~320.41 g/mol 4-C(CH₃)₃ Amide Very low R&D (unspecified)
(E)-N′-(3,4-Dimethoxybenzylidene)-2-(8-quinolyloxy)acetohydrazide ~407.43 g/mol 3,4-OCH₃, 8-quinolinyloxy Hydrazide Moderate (in methanol) Metal chelation

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